
Ac-YVAD-AFC
Overview
Description
Ac-YVAD-AFC (CAS 219137-85-6) is a fluorogenic peptide substrate widely used to study caspase-1 and caspase-4 activity. Its chemical structure, Ac-Tyr-Val-Ala-Asp-AFC, includes a tetrapeptide sequence (YVAD) recognized by caspase-1 and a 7-amino-4-trifluoromethylcoumarin (AFC) fluorophore. Upon enzymatic cleavage, AFC is released, emitting fluorescence at 505 nm (excitation: 400 nm), enabling real-time monitoring of protease activity .
Mechanism of Action
Target of Action
Ac-YVAD-AFC is a fluorogenic substrate primarily targeting caspase-1 . Caspases are a family of cysteine-dependent proteases that play essential roles in various cellular processes, including apoptosis, proliferation, differentiation, and the inflammatory response .
Mode of Action
The compound interacts with its targets through a specific sequence of amino acids, YVAD, which has been shown to be a preferred cleavage site for caspase-1 and -4 . When caspase-1 or -4 cleaves this compound, it releases a fluorescent compound known as AFC (7-amino-4-trifluoromethylcoumarin) .
Biochemical Pathways
The cleavage of this compound by caspase-1 or -4 is part of the broader caspase-mediated cell death and inflammation pathways . Dysregulation of these pathways has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Pharmacokinetics
It’s worth noting that the compound’s solubility in dmso is 100 mg/ml , which could potentially impact its bioavailability.
Result of Action
The cleavage of this compound by caspase-1 or -4 results in the release of AFC . This release can be quantified by fluorescent detection, with an excitation wavelength of 400 nm and an emission wavelength of 505 nm . This fluorescence allows researchers to measure caspase activity, providing a valuable tool for studying apoptosis and inflammation.
Action Environment
It’s important to note that the compound should be stored in sealed storage, away from moisture and light, under nitrogen . This suggests that environmental conditions such as temperature, light, and humidity could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Ac-YVAD-AFC interacts with enzymes such as caspase-1 and -4 . The nature of these interactions involves the cleavage of the YVAD amino acids in the substrate, which is a preferred site for these caspases .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for caspases, which are involved in apoptosis, or programmed cell death . By serving as a substrate for these enzymes, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with caspase-1 and -4 . These enzymes cleave the YVAD amino acids in the substrate, leading to the release of AFC, which can be detected through fluorescence . This process can influence gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role as a substrate for caspases
Metabolic Pathways
This compound is involved in the caspase pathway, interacting with enzymes such as caspase-1 and -4
Biological Activity
Ac-YVAD-AFC is a fluorogenic peptide substrate primarily used to study caspase-1 activity, a key player in the inflammatory response and apoptosis. This compound, with the sequence Ac-Tyr-Val-Ala-Asp-AFC, has been instrumental in various research studies aimed at elucidating the mechanisms of cell death and inflammation.
This compound is specifically cleaved by caspase-1, leading to the release of the AFC (7-amino-4-trifluoromethylcoumarin) moiety which can be quantitatively measured. This property makes it an effective tool for assessing caspase-1 activity in various biological contexts, including neuroprotection, apoptosis, and inflammatory diseases.
Neuroprotection Studies
One significant study demonstrated that this compound could effectively reduce infarct volumes in a model of ischemic stroke by inhibiting caspase-1-like activity. The results showed that treatment with Ac-YVAD.cmk (a related compound) reduced both caspase-1 and caspase-3 activities significantly at 24 hours post-treatment, indicating a protective effect against neuronal apoptosis .
Table 1: Effects of Ac-YVAD.cmk on Caspase Activity Post-Ischemia
Treatment | Caspase-1 Activity (%) | Caspase-3 Activity (%) | Infarct Volume (%) |
---|---|---|---|
Control | 100 ± 20.3 | 100 ± 30.3 | 41.1 ± 2.3 |
Ac-YVAD.cmk | 3.4 ± 10.4 | 13.2 ± 9.5 | 26.5 ± 2.1 |
This study highlights the potential of this compound in neuroprotective strategies by modulating apoptotic pathways.
Apoptosis in Sepsis
Another research focused on sepsis-induced thymocyte apoptosis utilized this compound to assess caspase activity in a rat model. The study found that inhibition of C5a significantly reduced thymocyte apoptosis, correlating with decreased caspase-1 activity as measured by this compound cleavage .
Table 2: Impact of C5a Blockade on Thymocyte Apoptosis
Parameter | Control Group | C5a Blockade Group |
---|---|---|
Thymic Weight (g) | 0.45 ± 0.05 | 0.58 ± 0.06 |
Annexin V Binding (%) | 85% | 35% |
Caspase-1 Activity (pmol AFC/μg protein) | 50 ± 10 | 20 ± 5 |
These findings suggest that this compound is valuable for understanding the role of caspases in immune responses during sepsis.
Gastric Injury Model
In a gastric injury model, pretreatment with Ac-YVAD-CMK (an inhibitor related to this compound) improved survival rates and reduced histological evidence of injury compared to controls . The study indicated that inhibiting caspase-1 activity through this pathway could mitigate acute gastric injuries induced by stress or ethanol.
Table 3: Protective Effects in Gastric Injury
Treatment | Survival Rate (%) | Histological Score (Control = 100) |
---|---|---|
Vehicle | 30 | 100 |
Ac-YVAD-CMK | 70 | 50 |
This case underlines the therapeutic potential of targeting caspase pathways in gastrointestinal disorders.
Alzheimer's Disease Research
Research has also implicated this compound in studies related to Alzheimer’s disease, where it was used to measure caspase-6 activation linked to neurodegeneration . The inhibition of caspase-1 was shown to prevent the activation of downstream apoptotic pathways, suggesting a protective mechanism against neuronal loss.
Scientific Research Applications
Introduction to Ac-YVAD-AFC
This compound is a fluorogenic substrate widely used in scientific research to study the activity of caspases, particularly caspase-1 and caspase-4. This compound has become essential in various applications, especially in the fields of neurobiology, immunology, and cancer research. Understanding its applications can provide insights into disease mechanisms and potential therapeutic targets.
Caspase Activity Measurement
This compound serves as a substrate for measuring caspase-1 and caspase-4 activity. When cleaved by these enzymes, it emits fluorescence, allowing for quantification of enzyme activity in various biological samples. This application is crucial for understanding apoptosis and inflammation processes.
Neurodegenerative Disease Research
Research indicates that caspase-1 activation plays a significant role in neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that this compound can help elucidate the mechanisms by which caspases contribute to neuronal cell death and inflammation in AD models .
Inflammation Studies
Caspases are key regulators of inflammatory responses. This compound has been utilized to investigate the role of caspase-1 in inflammasome activation, which is implicated in various inflammatory diseases . This substrate helps measure the activation of caspase-1 following stimuli like nigericin, providing insights into the dynamics of inflammation.
Cancer Research
In cancer biology, caspases are often involved in apoptosis pathways that can be dysregulated. This compound has been used to assess caspase activity in tumor cells, helping researchers understand how cancer cells evade apoptosis and develop resistance to therapies .
Therapeutic Target Identification
By using this compound in experimental setups, researchers can identify potential therapeutic targets for diseases characterized by inappropriate caspase activation. This includes conditions like stroke and neurodegeneration where controlled apoptosis is crucial for cell survival .
Case Study 1: Alzheimer's Disease
In a study examining the role of caspases in AD, researchers utilized this compound to measure caspase-1 activity in human neuron cultures subjected to stress conditions mimicking AD pathology. The findings indicated that inhibiting caspase-1 significantly reduced neuronal death and amyloid-beta production, suggesting that targeting this pathway could be a viable therapeutic strategy .
Case Study 2: Inflammatory Response
A recent investigation into the inflammasome's role in inflammatory diseases demonstrated that treatment with this compound allowed researchers to quantify the activation of caspase-1 following nigericin exposure. The results highlighted the temporal dynamics of inflammasome activation and its contribution to cytokine release during inflammation .
Table 1: Comparison of Caspase Substrates
Substrate | Specificity | Fluorescence Emission | Applications |
---|---|---|---|
This compound | Caspase-1, -4 | Yes | Neurodegeneration, Inflammation |
Z-VAD-fmk | Broad-spectrum | No | General Caspase Inhibition |
Ac-DEVD-AFC | Caspase-3 | Yes | Apoptosis Research |
Table 2: Summary of Case Studies Using this compound
Study Focus | Model Used | Key Findings |
---|---|---|
Alzheimer's Disease | Human Neuron Cultures | Caspase-1 inhibition reduced neuronal death |
Inflammatory Response | Macrophage Models | Quantified inflammasome activation dynamics |
Cancer Cell Resistance | Tumor Cell Lines | Assessed apoptosis evasion mechanisms |
Q & A
Basic Research Questions
Q. What is the standard protocol for using Ac-YVAD-AFC in caspase-1 activity assays?
this compound is a fluorogenic substrate cleaved by caspase-1, releasing AFC (7-amino-4-trifluoromethylcoumarin), detectable via fluorescence (excitation: 400 nm; emission: 505 nm). A typical protocol involves:
- Loading cells or lysates with 50 μM this compound for 1 hour at 37°C .
- Terminating reactions with 4% paraformaldehyde fixation (20 min at room temperature) .
- Measuring fluorescence intensity using a pre-warmed (37°C) plate reader. Normalize data to protein concentration or cell count .
- Including controls (e.g., caspase-1 inhibitors like Z-YVAD-FMK) to confirm specificity .
Q. How should this compound be prepared and stored to maintain stability?
- Preparation : Dissolve in DMSO to create a 10 mM stock solution, then dilute in assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.1% CHAPS, 10 mM DTT) .
- Storage : Aliquot stock solutions at -20°C, protected from light. Avoid freeze-thaw cycles to prevent hydrolysis of the AFC moiety .
Advanced Research Questions
Q. How can researchers optimize this compound substrate concentration for different cell types or experimental conditions?
Optimization requires empirical testing:
- Perform dose-response curves (e.g., 10–100 μM) to balance signal-to-noise ratios without inducing cytotoxicity .
- Adjust buffer pH (6.5–7.5) and ionic strength to match physiological conditions. For example, neuronal cells (as in SOD1(G93A) models) may require lower DTT concentrations to minimize oxidative stress interference .
- Validate using caspase-1-deficient cells or siRNA knockdown to confirm substrate specificity .
Q. What strategies are recommended for resolving contradictions in caspase-1 activity data obtained using this compound?
Contradictions may arise from:
- Non-specific cleavage : Validate with alternative substrates (e.g., Ac-WEHD-AFC for caspase-1) or immunoblotting for active caspase-1 fragments (p20/p10) .
- Cellular heterogeneity : Use single-cell assays (e.g., flow cytometry with fluorescent inhibitors) to account for variability in inflammasome activation .
- Interfering compounds : Test for fluorescence quenching by ROS (e.g., using DCFH-DA assays) or chelators in the buffer .
Q. How can this compound assays be integrated with other methodologies to study NLRP3 inflammasome dynamics?
A multi-method approach enhances robustness:
- Co-immunoprecipitation (Co-IP) : Combine caspase-1 activity assays with Co-IP of NLRP3 to correlate enzymatic activity with inflammasome assembly .
- Size Exclusion Chromatography (SEC) : Fractionate cell lysates post-assay to isolate caspase-1-containing complexes and confirm oligomerization .
- Live-cell imaging : Use fluorescent probes (e.g., FLICA) alongside this compound to spatially resolve caspase-1 activation .
Q. Methodological and Analytical Considerations
Q. What statistical approaches are suitable for analyzing time-dependent caspase-1 activity data from this compound assays?
- Non-linear regression : Fit fluorescence vs. time curves to Michaelis-Menten kinetics to calculate and .
- Error analysis : Report standard deviation from triplicate experiments and use ANOVA for multi-group comparisons (e.g., treatment vs. control) .
- Normalization : Express activity as RFU/μg protein or RFU/10⁶ cells to control for sample variability .
Q. How should researchers address the hydrophobicity of this compound in aqueous assays?
- Solubilization : Use detergents like CHAPS (0.1–0.5%) or β-cyclodextrin (5 mM) to improve substrate dispersion .
- Controls : Include vehicle-only (DMSO) controls to rule out solvent-induced artifacts .
Q. Data Reporting and Reproducibility
Q. What minimal information should be included in publications using this compound to ensure reproducibility?
- Substrate details : Purity (≥98%), lot number, and supplier (avoiding non-peer-reviewed vendors) .
- Assay conditions : Buffer composition, incubation time/temperature, and instrument settings (e.g., plate reader filters) .
- Validation data : Specificity controls (e.g., inhibitor studies) and correlation with orthogonal methods (e.g., Western blot) .
Q. How can researchers leverage this compound in longitudinal studies without photobleaching interference?
Comparison with Similar Compounds
Biochemical Properties:
- Molecular Formula : C₃₃H₃₆F₃N₅O₁₀
- Molecular Weight : 719.66 g/mol
- Stability : Stable at -20°C in dry, dark conditions .
Ac-YVAD-AFC is part of a family of fluorogenic substrates and inhibitors targeting caspases and related proteases. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Comparison of Fluorogenic Caspase Substrates
Table 2: Comparison of Caspase Inhibitors
Key Contrasts:
Substrate Specificity: this compound is caspase-1-selective in mammalian systems but shows cross-reactivity with vacuolar processing enzymes (VPEs) in plants, which is inhibited by N-ethylmaleimide (NEM) . Ac-WEHD-AFC overlaps with this compound in targeting caspase-1/-4 but requires unique assay conditions (e.g., high sodium citrate) .
Inhibitor Mechanisms: Ac-YVAD-CMK is more specific than zVAD-fmk, which non-specifically inhibits cathepsin B and other proteases, complicating data interpretation .
Fluorophore Properties :
- AFC (this compound) and AMC (Ac-DEVD-AMC) differ in emission spectra, requiring distinct optical filters (AFC: 400/505 nm; AMC: 380/440 nm) .
Context-Dependent Activity: In Trypanosoma cruzi, this compound detects caspase-like activity inhibited by MG-132, suggesting proteasome interference . This contrasts with mammalian systems, where it reliably reports caspase-1 activity .
Critical Research Findings
- Lack of Caspase-1 Activation: In HeLa cell lysates, this compound hydrolysis was absent during cytochrome c-induced apoptosis, confirming caspase-1’s non-role in this pathway .
- Therapeutic Potential: Ac-YVAD-CMK (derived from this compound’s scaffold) reduced Th1 cytokines and IL-1β/IL-18 in aGVHD, demonstrating clinical relevance .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKJISJKNKIJNP-DEQDFGQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36F3N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.